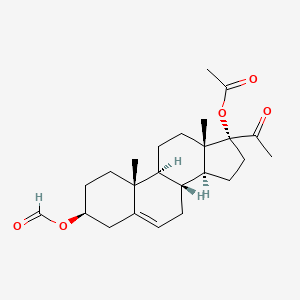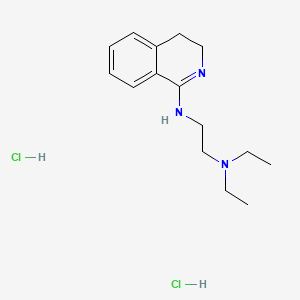
N'-(3,4-Dihydro-1-isoquinolyl)-N,N-diethylethylenediamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(3,4-Dihydro-1-isoquinolyl)-N,N-diethylethylenediamine dihydrochloride is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-Dihydro-1-isoquinolyl)-N,N-diethylethylenediamine dihydrochloride typically involves the Ritter reaction. This reaction is a well-known method for synthesizing isoquinoline derivatives. The process involves the reaction of 1-methylthio-3,4-dihydroisoquinolines with various reagents under controlled conditions . The nitrosylation of these isoquinoline derivatives proceeds smoothly at the β-enamine carbon atom to give the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
化学反応の分析
Types of Reactions
N’-(3,4-Dihydro-1-isoquinolyl)-N,N-diethylethylenediamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoquinoline derivatives, while reduction could produce more saturated compounds.
科学的研究の応用
N’-(3,4-Dihydro-1-isoquinolyl)-N,N-diethylethylenediamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Isoquinoline derivatives, including this compound, are investigated for their potential therapeutic properties.
Industry: The compound may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N’-(3,4-Dihydro-1-isoquinolyl)-N,N-diethylethylenediamine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific context of its use.
類似化合物との比較
Similar Compounds
3,3-Dialkyl-3,4-dihydro-1-isoquinolyl aryl diketones: These compounds share a similar isoquinoline core structure and exhibit comparable chemical properties.
Substituted bis(3,4-dihydro-1-isoquinolyl)methanes: These compounds also contain the isoquinoline moiety and are synthesized using similar methods.
Uniqueness
N’-(3,4-Dihydro-1-isoquinolyl)-N,N-diethylethylenediamine dihydrochloride is unique due to its specific substitution pattern and the presence of the diethylethylenediamine moiety. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to other isoquinoline derivatives.
特性
CAS番号 |
26406-62-2 |
|---|---|
分子式 |
C15H25Cl2N3 |
分子量 |
318.3 g/mol |
IUPAC名 |
N-(3,4-dihydroisoquinolin-1-yl)-N',N'-diethylethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C15H23N3.2ClH/c1-3-18(4-2)12-11-17-15-14-8-6-5-7-13(14)9-10-16-15;;/h5-8H,3-4,9-12H2,1-2H3,(H,16,17);2*1H |
InChIキー |
JUQFJBBPPOFHIP-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCNC1=NCCC2=CC=CC=C21.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



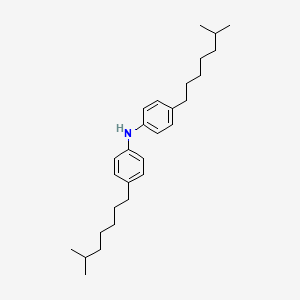
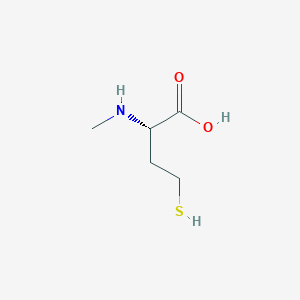
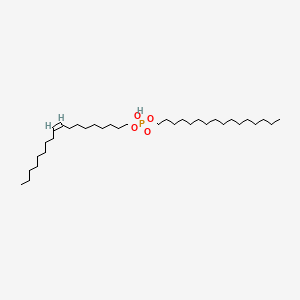
![N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(4-nitrophenyl)azo]aniline](/img/structure/B12682911.png)

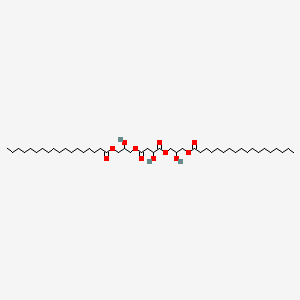


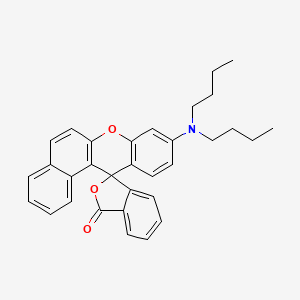
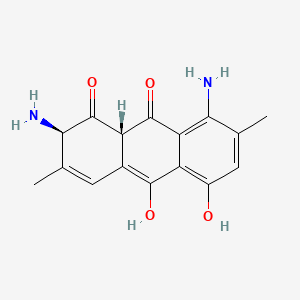

![2-[[5-(3,5-Dichlorophenyl)sulfanyl-1-ethyl-4-isopropyl-imidazol-2-yl]methoxy]ethyl acetate](/img/structure/B12682973.png)
